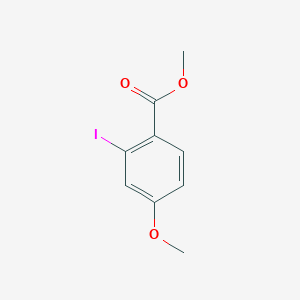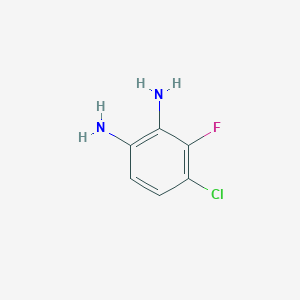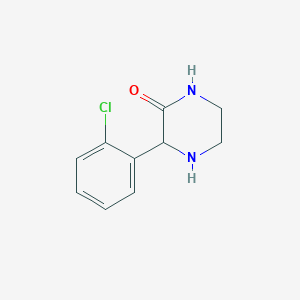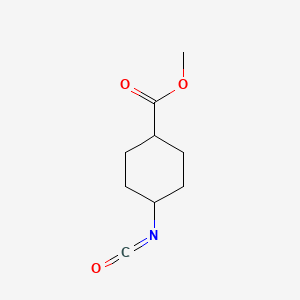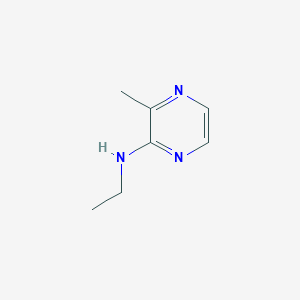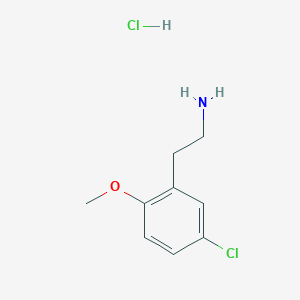
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
1. Metabolic Pathways and Metabolites Identification
A study by Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. The study identified several metabolites and suggested two main metabolic pathways operative in rats, involving deamination leading to corresponding aldehyde metabolites and subsequent reduction or oxidation, and pathways leading to O-desmethyl metabolites with subsequent acetylation of the amino group (Kanamori et al., 2002).
2. Synthesis and Chemical Properties
Research by Baarschers and Vukmanich (1986) focused on the synthesis of methoxychlor derivatives, providing insights into the chemical properties and potential modifications of similar compounds (Baarschers & Vukmanich, 1986).
3. Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted a study on the toxicokinetics and analytical toxicology of NBOMe derivatives, involving phase I and II metabolism and plasma protein binding. This study is relevant for understanding the behavior of similar compounds in biological systems (Richter et al., 2019).
4. Enantioselective Metabolism by Cytochromes P450
Hu and Kupfer (2002) investigated the metabolism of methoxychlor, a structurally similar compound, by human cytochromes P450, demonstrating enantioselective metabolism with significant differences in selective enantiomer formation by various P450 isoforms (Hu & Kupfer, 2002).
5. Reductive Dechlorination by Bacterial Species
Satsuma and Masuda (2012) researched the dechlorination of methoxychlor, an organochlorine insecticide, by environmental bacterial species, highlighting the role of bacteria in the primary dechlorination of similar compounds (Satsuma & Masuda, 2012).
6. Role in Neuropharmacology
Elmore et al. (2018) studied the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens, providing insights into their effects on the central nervous system, which could be relevant for understanding the neuropharmacological aspects of similar compounds (Elmore et al., 2018).
7. Antioxidant Activity of Derivatives
Thanuja et al. (2022) synthesized derivatives of benzoin, including 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl] -2-4’-methoxyphenyl] ethane, and studied their antioxidant activities. This research is relevant for understanding the antioxidant potential of similar compounds (Thanuja et al., 2022).
properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAHWYZVLIKBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



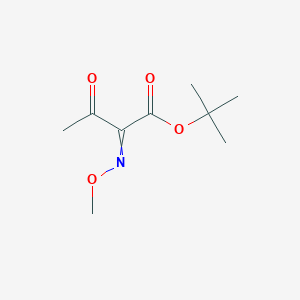


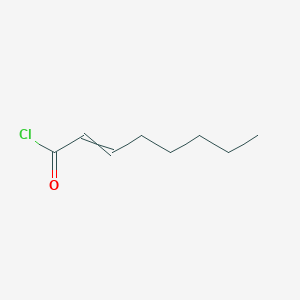
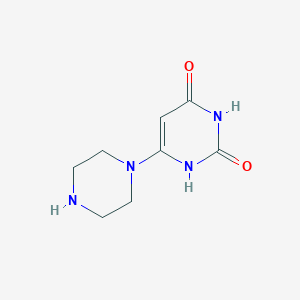

![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
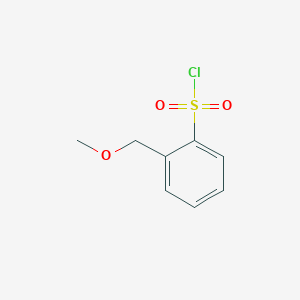
![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
